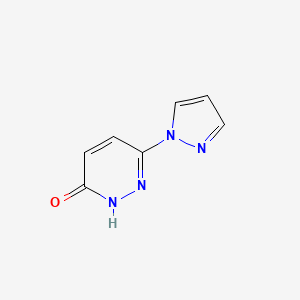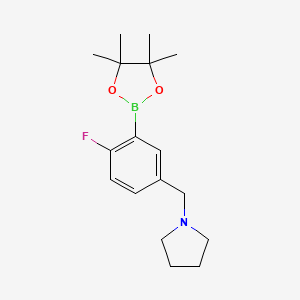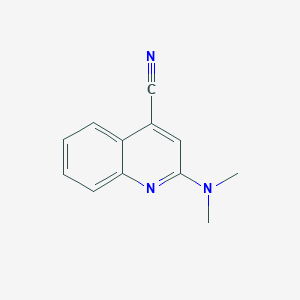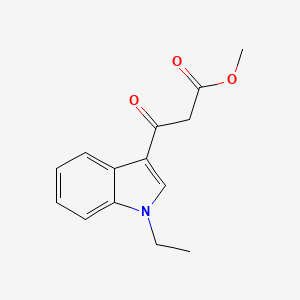
1-Cyclobutylmethyl-1h-indole-2,3-dione
Overview
Description
“1-Cyclobutylmethyl-1h-indole-2,3-dione” is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, indole derivatives are generally synthesized through various methods . For instance, one method involves the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .
Molecular Structure Analysis
The molecular structure of “this compound” involves a cyclobutylmethyl group attached to an indole-2,3-dione core . Theoretical studies on similar compounds like 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations have been conducted .
Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C13H13NO2 and a molecular weight of 215.25 .
Scientific Research Applications
Anti-Tumor Properties
1-Cyclobutylmethyl-1H-indole-2,3-dione and its derivatives have demonstrated potential anti-tumor properties. A study reported the synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, which exhibited promising anti-tumor activity against certain human tumor cell lines, including melanoma and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney (Girgis, 2009).
Synthesis of Heterocyclic Compounds
The compound is known for its versatility in synthesizing a variety of heterocyclic compounds. A review highlighted its use in creating indoles, quinolines, and as a raw material for drug synthesis, showcasing its synthetic versatility and role in pharmacological research (Garden & Pinto, 2001).
Chemosensor Applications
This compound has been utilized as a chemosensor agent, particularly for the detection of Fe3+ ions. Its amide and carbonyl functional groups enable it to bind and chelate metal ions, enhancing its absorption peak in the ultraviolet region, thus proving its effectiveness in sensing applications (Fahmi et al., 2019).
Anticorrosion and Antibacterial Properties
Indole-2,3-dione derivatives, including this compound, have been explored for their anticorrosion and antibacterial properties. They have shown potential as inhibitors against metal corrosion and exhibit antibacterial activities, making them valuable in both industrial and medical contexts (Miao, 2014).
Development of Cyclin-Dependent Kinase Inhibitors
It has been a key component in the development of cyclin-dependent kinase inhibitors, a crucial aspect in cancer research. Oxindole-based compounds derived from this compound have shown significant inhibition of CDK2, a protein associated with cell cycle regulation, which is a target for cancer therapies (Bramson et al., 2001).
Anticancer Agents
Indole derivatives, including this compound, have been extensively studied as potential anticancer agents due to their bioactivity and structural versatility. They form the core structures of many biologically relevant molecules and have been found active against different types of cancers (Sachdeva, Mathur, & Guleria, 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-cyclobutylmethyl-1h-indole-2,3-dione, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the modulation of the associated biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected . These pathways could be related to the various biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The compound’s predicted boiling point is 3649±250 °C, and its predicted density is 1287±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the compound’s action could result in various molecular and cellular effects . These effects could be related to the modulation of the activities of the compound’s targets, leading to changes in the associated biological processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the compound’s action .
Properties
IUPAC Name |
1-(cyclobutylmethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-10-6-1-2-7-11(10)14(13(12)16)8-9-4-3-5-9/h1-2,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPIYUDVQYVCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)





![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)




![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)
